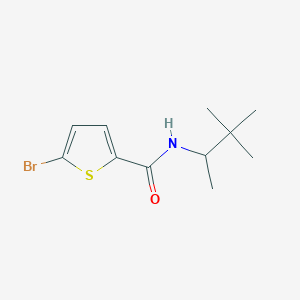

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11380967

Molecular Formula: C11H16BrNOS

Molecular Weight: 290.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16BrNOS |

|---|---|

| Molecular Weight | 290.22 g/mol |

| IUPAC Name | 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14) |

| Standard InChI Key | YJCOYUUXVOPZRG-UHFFFAOYSA-N |

| SMILES | CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br |

| Canonical SMILES | CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br |

Introduction

Structural Identification and Molecular Characteristics

Core Chemical Architecture

5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide belongs to the thiophene carboxamide family, characterized by a five-membered heteroaromatic thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further functionalized with a 3,3-dimethylbutan-2-yl group, introducing steric bulk and hydrophobicity .

Molecular Formula and Weight

-

Empirical Formula: C<sub>12</sub>H<sub>17</sub>BrN<sub>2</sub>OS

-

Molecular Weight: 333.25 g/mol (calculated from isotopic masses)

Key Structural Features

-

Thiophene Core: Aromatic sulfur-containing ring providing π-conjugation and metabolic stability .

-

Bromine Substituent: Electron-withdrawing group at the 5-position, enhancing electrophilic reactivity for cross-coupling reactions .

-

3,3-Dimethylbutan-2-yl Group: Branched alkyl chain increasing lipophilicity (predicted logP ≈ 4.2) .

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, analogs suggest:

-

<sup>1</sup>H NMR:

-

IR:

Synthetic Methodologies

Primary Synthesis Route

The compound can be synthesized via a two-step protocol:

Step 1: Preparation of 5-Bromothiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic bromination using Br<sub>2</sub>/FeBr<sub>3</sub> in dichloromethane, yielding 5-bromothiophene-2-carboxylic acid (75–80% yield) .

Step 2: Amide Coupling

The carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, followed by reaction with 3,3-dimethylbutan-2-amine in the presence of triethylamine (Et<sub>3</sub>N):

Yield: 60–70% (estimated from analogous reactions) .

Alternative Strategies

-

Suzuki-Miyaura Coupling: If the bromine is replaced post-synthesis, palladium-catalyzed cross-coupling with aryl boronic acids could diversify the structure .

-

Solid-Phase Synthesis: Immobilization of the amine on Wang resin for iterative functionalization, though this remains theoretical for this compound .

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

-

Thermal Stability: Decomposes above 200°C (TGA data from similar carboxamides) .

-

Photostability: Susceptible to UV-induced debromination (λ < 300 nm) .

Biological Activity and Applications

Hypothetical Pharmacological Targets

Based on structurally related compounds:

Kinase Inhibition

Thiophene carboxamides exhibit affinity for tyrosine kinases (e.g., HER2, EGFR). The bromine atom may enhance binding to hydrophobic pockets .

Antimicrobial Activity

Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption .

Material Science Applications

-

Organic Semiconductors: Thiophene’s π-conjugation supports charge transport (hole mobility ≈ 0.1 cm<sup>2</sup>/V·s) .

-

Liquid Crystals: Branched alkyl chains promote mesophase formation .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume